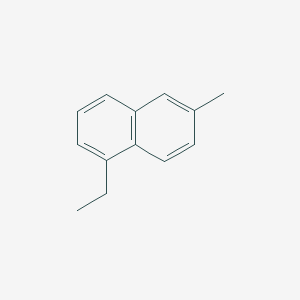

1-Ethyl-6-methylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

31032-91-4 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-ethyl-6-methylnaphthalene |

InChI |

InChI=1S/C13H14/c1-3-11-5-4-6-12-9-10(2)7-8-13(11)12/h4-9H,3H2,1-2H3 |

InChI Key |

IIPQFGZGJLJDHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1C=CC(=C2)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 6 Methylnaphthalene

Electrophilic Substitution Reactions on the Naphthalene (B1677914) Nucleus

The reactivity of the naphthalene nucleus in 1-ethyl-6-methylnaphthalene towards electrophiles is influenced by the directing effects of the two alkyl substituents. Generally, naphthalene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions because the activation energy required to form the intermediate carbocation (a Wheland intermediate) is lower. spcmc.ac.in This is due to the fact that one of the aromatic rings can be retained, resulting in a smaller loss of resonance energy compared to benzene. spcmc.ac.in

In substituted naphthalenes, the position of electrophilic attack is determined by the stability of the resulting carbocation intermediate. For naphthalene itself, electrophilic attack is kinetically favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). spcmc.ac.inacs.org This preference is attributed to the greater number of resonance structures that can be drawn for the α-substituted intermediate, with two of these structures preserving an intact benzene ring. acs.org In contrast, the intermediate for β-substitution has only one such stable resonance form. acs.org

The presence of electron-donating alkyl groups, such as the ethyl and methyl groups in 1-ethyl-6-methylnaphthalene, further activates the naphthalene ring towards electrophilic substitution. lkouniv.ac.insaskoer.ca These groups direct incoming electrophiles to the ortho and para positions relative to themselves. lkouniv.ac.insaskoer.ca In the case of 1-ethyl-6-methylnaphthalene, the directing effects of both substituents must be considered. The ethyl group at C1 will strongly activate the ortho position (C2) and the para position (C4). The methyl group at C6 will activate its ortho positions (C5 and C7). The combination of these activating effects suggests that the most likely positions for electrophilic attack are C4 and C5, due to the combined activating influence and considerations of steric hindrance.

Studies on the electrophilic substitution of various methyl-substituted naphthalenes have shown a good correlation between experimental results and theoretical calculations of reactivity indices, such as localization energy. cdnsciencepub.com For instance, in the Friedel-Crafts acetylation of 1-methylnaphthalene (B46632), the major product is 4-methyl-1-acetonaphthone, indicating a strong preference for substitution at the C4 position. okstate.edu This is consistent with theoretical predictions that rank the reactivity of positions in 1-methylnaphthalene as 4 >> 2 > 5 > 8 > 7 > 3 > 6. okstate.edu

Table 3.1: Predicted Regioselectivity of Electrophilic Substitution on 1-Ethyl-6-methylnaphthalene

| Position | Activating Group(s) | Predicted Reactivity |

| C2 | Ethyl (ortho) | High |

| C4 | Ethyl (para) | Very High |

| C5 | Methyl (ortho) | High |

| C7 | Methyl (ortho) | Moderate |

| C8 | Ethyl (peri) | Low (due to steric hindrance) |

Reduction Pathways and Products of Naphthalene Derivatives

The reduction of the naphthalene ring system can yield a variety of products depending on the reagents and reaction conditions employed. Naphthalene is generally more susceptible to reduction than benzene because the loss of resonance energy is less significant. bkcc.ac.in

Catalytic Hydrogenation:

Catalytic hydrogenation of alkylnaphthalenes, typically using catalysts like nickel-molybdenum (B8610338) sulfide (B99878) or copper-containing catalysts in the presence of nickel-containing stainless steel, can lead to the saturation of one or both aromatic rings. researchgate.netgoogle.com The reaction often proceeds stepwise, with the initial formation of tetrahydronaphthalene derivatives (tetralins). For example, the hydrogenation of naphthalene can produce 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). lscollege.ac.in Complete hydrogenation results in the formation of decahydronaphthalene (B1670005) (decalin). bkcc.ac.in The specific products and their distribution are influenced by factors such as the catalyst, temperature, pressure, and the substitution pattern on the naphthalene ring. researchgate.netdatapdf.com

Birch Reduction:

The Birch reduction is a powerful method for the partial reduction of aromatic rings, employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgbyjus.com This reaction typically converts arenes into 1,4-cyclohexadienes. wikipedia.orgbyjus.com In the case of naphthalene, Birch reduction yields 1,4,5,8-tetrahydronaphthalene. lscollege.ac.inadichemistry.com The reaction proceeds via the formation of a radical anion, which is then protonated by the alcohol. byjus.com For substituted naphthalenes, the regioselectivity of the reduction is influenced by the electronic nature of the substituents. Electron-donating groups generally direct the reduction to the unsubstituted ring. Therefore, for 1-ethyl-6-methylnaphthalene, the reduction would be expected to occur primarily in the ring that does not bear the substituents, although the directing effects of alkyl groups in naphthalene reductions are not as extensively studied as in benzene derivatives. wikipedia.org An alternative to the classic Birch reduction involves using potassium-graphite intercalate (C8K) in tetrahydrofuran, which can reduce disubstituted naphthalenes to their corresponding 1,4-dihydro derivatives under milder conditions. huji.ac.il

Table 3.2: Common Reduction Products of Naphthalene Derivatives

| Reduction Method | Reagents | Typical Product(s) |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pd, Pt) | Tetralins, Decalins |

| Birch Reduction | Na or Li, liquid NH₃, ROH | 1,4,5,8-Tetrahydronaphthalene |

| C₈K Reduction | C₈K, THF | 1,4-Dihydronaphthalenes |

Oxidation Reactions and Their Selectivity for Alkylnaphthalenes

The oxidation of alkylnaphthalenes can occur at either the aromatic nucleus or the alkyl side chains, with the outcome being highly dependent on the oxidizing agent and reaction conditions.

Side-Chain Oxidation:

Oxidation often selectively targets the benzylic C-H bonds of the alkyl substituents, as these are weaker than the aromatic C-H bonds. For instance, the oxidation of alkylnaphthalenes can be regioselective for the benzylic methyl or methine C–H bonds. rsc.orgresearchgate.net Studies using cytochrome P450 monooxygenase enzymes have shown efficient and selective oxidation of various naphthalene derivatives. rsc.orgresearchgate.net In these enzymatic oxidations, methyl-substituted naphthalenes were found to be better substrates than ethylnaphthalenes. rsc.orgresearchgate.net The oxidation of 1-ethylnaphthalene (B72628) and 2-ethylnaphthalene (B165323) using this system produced highly enantioselective alcohol products. rsc.orgresearchgate.net Biological oxidation pathways in certain microorganisms, such as Sphingomonas paucimobilis, also demonstrate selective oxidation of methyl groups on dimethylnaphthalenes to the corresponding carboxylic acids. nih.gov For 1,6-dimethylnaphthalene, hydroxylation can occur at either methyl group. nih.gov

Ring Oxidation:

Stronger oxidizing agents can lead to the cleavage of the aromatic ring. For example, oxidation of naphthalene with acidic potassium permanganate (B83412) yields phthalic acid. wordpress.com The oxidation of alkylnaphthalenes can also be achieved using ozone in acetic acid. dntb.gov.ua In some cases, oxidation can lead to the formation of quinones. For example, the oxidation of acenaphthene (B1664957) can produce acenaphthenequinone, which can be further oxidized to naphthalic acid. google.com

Table 3.3: Products of Alkylnaphthalene Oxidation

| Oxidizing System | Site of Oxidation | Typical Products |

| Cytochrome P450 Enzymes | Alkyl side-chain (benzylic position) | Alcohols |

| Sphingomonas paucimobilis | Alkyl side-chain | Carboxylic acids, Salicylates |

| Acidic KMnO₄ | Aromatic ring | Phthalic acid |

| Ozone/Acetic Acid | Aromatic ring/Side-chain | Carboxylic acids |

Derivatization Strategies and Functionalization of the Naphthalene Core

Alkylation: The Friedel-Crafts alkylation of naphthalene can introduce additional alkyl groups onto the ring. However, this reaction is often prone to polysubstitution and rearrangements, making it less synthetically useful for achieving specific substitution patterns. A more controlled approach to introducing alkyl groups can be through multi-step synthesis, for example, via Haworth synthesis modifications. uomustansiriyah.edu.iq

Acylation: The Friedel-Crafts acylation is a more reliable method for functionalizing the naphthalene core. uomustansiriyah.edu.iq The acylation of naphthalene itself with acetyl chloride and aluminum chloride can yield either the α- or β-acetylnaphthalene depending on the solvent. uomustansiriyah.edu.iq In solvents like carbon disulfide, the α-product (1-acetylnaphthalene) is favored, while in nitrobenzene (B124822), the bulkier complex formed attacks the less sterically hindered β-position (2-acetylnaphthalene). wordpress.comuomustansiriyah.edu.iq For substituted naphthalenes like 1-ethyl-6-methylnaphthalene, the regioselectivity of acylation will be directed by the existing alkyl groups. For example, the acetylation of 1-methylnaphthalene in nitrobenzene gives a high yield of 4-methyl-1-acetonaphthone. okstate.edu Similarly, acylation of 2-methylnaphthalene (B46627) can yield 6-methyl-2-acetonaphthone. google.com

Table 3.4.1: Regioselectivity in the Acylation of Methylnaphthalenes

| Substrate | Solvent | Major Product |

| 1-Methylnaphthalene | Nitrobenzene | 4-Methyl-1-acetonaphthone |

| 2-Methylnaphthalene | Nitrobenzene | 6-Methyl-2-acetonaphthone |

| Naphthalene | Carbon Disulfide | 1-Acetylnaphthalene |

| Naphthalene | Nitrobenzene | 2-Acetylnaphthalene |

Halogenation: Naphthalene undergoes halogenation more readily than benzene, often without the need for a Lewis acid catalyst. spcmc.ac.in The reaction, such as bromination, typically occurs at the α-position. scribd.com For 1-ethyl-6-methylnaphthalene, halogenation would be expected to occur at one of the activated α-positions, likely C4 or C5, guided by the directing effects of the alkyl groups.

Nitro-Derivatization: Nitration of naphthalene also occurs almost exclusively at the α-position under standard conditions, yielding 1-nitronaphthalene. spcmc.ac.in In 1-ethyl-6-methylnaphthalene, the ethyl and methyl groups will further activate the ring and direct the incoming nitro group. Based on the directing effects, the primary products would be the 4-nitro and 5-nitro derivatives.

Modern synthetic methods offer powerful tools for the direct functionalization of C-H bonds, providing alternatives to classical electrophilic substitution.

Amination: The introduction of an amino group onto the naphthalene ring can be achieved through various methods. One classical approach is the Bucherer reaction, where a naphthol is heated with ammonia and a sulfite (B76179) or bisulfite solution to produce a naphthylamine. bkcc.ac.in For example, β-naphthol can be converted to β-naphthylamine. bkcc.ac.in To apply this to 1-ethyl-6-methylnaphthalene, one would first need to synthesize the corresponding naphthol derivative. Direct amination methods, potentially using transition metal catalysis, could also be explored for a more direct route.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR have been instrumental in the structural elucidation of 1-ethyl-6-methylnaphthalene.

The ¹H NMR spectrum of 1-ethyl-6-methylnaphthalene provides detailed information about the different types of protons and their neighboring environments within the molecule. The aromatic region of the spectrum displays a complex pattern of signals corresponding to the protons on the naphthalene (B1677914) ring system. The aliphatic region features signals for the ethyl and methyl substituents.

Specific chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton. For instance, the protons of the ethyl group typically appear as a triplet and a quartet, indicative of the -CH₂-CH₃ moiety. The methyl protons give rise to a singlet, as they are not coupled to any adjacent protons. The aromatic protons exhibit a series of doublets, triplets, and multiplets, reflecting their specific positions and couplings on the substituted naphthalene core. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data for 1-Ethyl-6-methylnaphthalene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Aromatic Protons | m | Ar-H | |

| Ethyl Group (-CH₂CH₃) | |||

| (Ethyl -CH₂) | q | ||

| (Ethyl -CH₃) | t | ||

| Methyl Group (-CH₃) | s |

Note: Specific values for chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The table presents a generalized representation.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of distinct carbon environments in 1-ethyl-6-methylnaphthalene. The spectrum shows a series of peaks corresponding to the ten aromatic carbons of the naphthalene ring and the three aliphatic carbons of the ethyl and methyl groups.

The chemical shifts of the carbon atoms provide valuable information. The aromatic carbons resonate in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the ethyl and methyl groups appear in the upfield region. The specific chemical shifts help to distinguish between the substituted and unsubstituted carbons within the naphthalene ring. asm.orgchemicalbook.com

Interactive Data Table: ¹³C NMR Spectral Data for 1-Ethyl-6-methylnaphthalene

| Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbons | C (aromatic) |

| Ethyl Group (-CH₂CH₃) | |

| (Ethyl -CH₂) | C (aliphatic) |

| (Ethyl -CH₃) | C (aliphatic) |

| Methyl Group (-CH₃) | C (aliphatic) |

Note: The table provides a generalized representation of the ¹³C NMR data.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.net The FTIR spectrum of 1-ethyl-6-methylnaphthalene displays characteristic absorption bands that confirm its structural features.

Key vibrational modes observed in the spectrum include:

Aromatic C-H stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the ethyl and methyl groups give rise to absorption bands in the region of 2850-3000 cm⁻¹.

C=C aromatic ring stretching: These vibrations produce a series of sharp bands in the 1400-1600 cm⁻¹ region, which are characteristic of the naphthalene ring system.

C-H bending vibrations: Both in-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds are observed at lower wavenumbers. The pattern of out-of-plane bending bands can sometimes provide information about the substitution pattern on the aromatic ring. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for 1-Ethyl-6-methylnaphthalene

| Wavenumber (cm⁻¹) | Vibrational Mode |

| > 3000 | Aromatic C-H Stretch |

| 2850 - 3000 | Aliphatic C-H Stretch |

| 1400 - 1600 | Aromatic C=C Stretch |

| < 1000 | C-H Out-of-Plane Bending |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. dtic.mil In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 1-ethyl-6-methylnaphthalene (C₁₃H₁₄), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.govchemrxiv.orgacs.org This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other compounds with the same nominal mass. The exact mass of 1-ethyl-6-methylnaphthalene is calculated based on the most abundant isotopes of its constituent elements (carbon and hydrogen). nih.gov

The fragmentation pattern observed in the mass spectrum can also provide structural information. The cleavage of the ethyl group is a likely fragmentation pathway, leading to the formation of characteristic fragment ions.

Interactive Data Table: Mass Spectrometry Data for 1-Ethyl-6-methylnaphthalene

| Ion | m/z (Nominal) | m/z (Exact) | Description |

| [M]⁺ | 170 | 170.1096 | Molecular Ion |

| [M-CH₃]⁺ | 155 | Loss of a methyl group | |

| [M-C₂H₅]⁺ | 141 | Loss of an ethyl group |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. rsc.orgresearchgate.net Aromatic compounds like 1-ethyl-6-methylnaphthalene exhibit characteristic UV-Vis spectra due to the presence of the π-electron system of the naphthalene ring. aanda.org The spectrum typically shows several absorption bands corresponding to π → π* transitions.

The positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. The UV-Vis spectrum of 1-ethyl-6-methylnaphthalene is expected to be similar to that of other substituted naphthalenes, with characteristic absorption maxima in the ultraviolet region. oup.comresearchgate.net

Vibrational Broad Bandwidth Sum Frequency Generation (SFG) Spectroscopy for Interfacial Analysis

Vibrational Sum Frequency Generation (SFG) spectroscopy is a surface-specific technique that provides information about the structure and orientation of molecules at interfaces. illinois.eduresearchgate.net While not as commonly reported for the bulk characterization of 1-ethyl-6-methylnaphthalene, SFG could be employed to study its behavior at interfaces, such as at an air-liquid or liquid-solid interface.

SFG spectroscopy selectively probes molecules that are non-centrosymmetric, a condition that is inherently met at an interface. science.gov The technique provides a vibrational spectrum of the interfacial molecules, allowing for the determination of their functional groups and their average orientation with respect to the surface normal. This would be particularly useful in understanding how 1-ethyl-6-methylnaphthalene arranges itself in thin films or at the boundary with other materials.

Computational and Theoretical Investigations of 1 Ethyl 6 Methylnaphthalene

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. core.ac.ukresearchgate.net These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For substituted naphthalenes, these calculations provide insights into their stability, reactivity, and spectroscopic properties. researchgate.netacs.org

DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy, making them suitable for studying relatively large molecules and complex reaction pathways. mdpi.commdpi.com Ab initio methods, like Hartree-Fock (HF) and higher-level correlated methods, offer a systematically improvable hierarchy of accuracy, though often at a higher computational expense. core.ac.ukresearchgate.net These methods are crucial for obtaining precise energetic data and for benchmarking the performance of DFT functionals. acs.org For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed to optimize molecular geometries and predict vibrational spectra. mdpi.com

The electronic structure of a molecule dictates its chemical behavior. Key aspects of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). samipubco.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. samipubco.com For aromatic compounds like 1-ethyl-6-methylnaphthalene, the HOMO and LUMO are typically π-orbitals delocalized over the naphthalene (B1677914) ring system.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). mdpi.com For 1-ethyl-6-methylnaphthalene, the MEP would show negative potential concentrated above and below the plane of the aromatic rings due to the π-electron cloud, indicating sites susceptible to electrophilic attack. The alkyl substituents (ethyl and methyl groups) would slightly modify this distribution. The MEP is a valuable tool for predicting intermolecular interactions and the initial stages of chemical reactions. mdpi.com

The stability of a molecule can be quantified by its thermodynamic properties, such as the enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°). chemeo.comchemeo.com The enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter for chemical kinetic modeling, particularly in combustion. nih.gov

Below is a table showing computed gas-phase enthalpies of formation for related naphthalene compounds, illustrating the typical values for this class of molecule.

| Compound Name | Molecular Formula | Computed Enthalpy of Formation (kJ/mol) |

| 1-Methylnaphthalene (B46632) | C₁₁H₁₀ | 113.5 |

| 1,6-Dimethylnaphthalene | C₁₂H₁₂ | 78.4 |

| 1,7-Dimethylnaphthalene | C₁₂H₁₂ | 77.8 |

| 2,6-Dimethylnaphthalene | C₁₂H₁₂ | 78.4 |

| 1-Ethyl-8-methylnaphthalene | C₁₃H₁₄ | 105.4 |

| Data sourced from high-level computational studies. nih.gov |

The Gibbs free energy of formation determines the spontaneity of a reaction and the position of chemical equilibrium. It incorporates both enthalpy and entropy and is essential for understanding reaction thermodynamics under specific conditions.

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-ethyl-6-methylnaphthalene involves studying its three-dimensional structure and the rotational freedom of its substituent groups. The primary focus of conformational analysis for this molecule is the rotation of the ethyl group relative to the naphthalene ring.

Due to steric hindrance, the ethyl group is not expected to rotate freely. The most stable conformations will minimize the interactions between the hydrogen atoms of the ethyl group and the hydrogen atom at the peri (C8) position of the naphthalene ring. Computational methods, such as molecular mechanics (MMFF94) or DFT, can be used to perform a potential energy surface scan by systematically rotating the dihedral angle that defines the ethyl group's orientation. researchgate.net This analysis reveals the lowest energy conformers and the energy barriers between them. scispace.com While specific studies on 1-ethyl-6-methylnaphthalene were not found, analysis of similar molecules like 1-methylnaphthalene shows that the barrier to methyl group rotation is a key parameter in understanding its internal dynamics. acs.orgresearchgate.net For the ethyl group, multiple conformers (e.g., anti and gauche orientations of the terminal methyl group) would exist, further complicating the conformational landscape.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the detailed reaction pathways for complex chemical processes. acs.org For 1-ethyl-6-methylnaphthalene, this is particularly relevant to its combustion and atmospheric oxidation.

In combustion, the initial reactions involve the abstraction of hydrogen atoms by small radicals like H, OH, and O₂. mdpi.comdtic.mil Computational methods can calculate the activation energies for H-abstraction from different sites—the methyl group, the ethyl group (both α and β positions), and the aromatic ring itself. The site with the lowest activation energy will be the most favorable point of initial attack. For alkyl-substituted aromatics, abstraction from the alkyl side chain is generally favored. mdpi.com

Following initial abstraction, the resulting fuel radical undergoes a series of decomposition, isomerization, and oxidation reactions. mdpi.com For example, the radical formed by H-abstraction from the ethyl group of 1-ethyl-6-methylnaphthalene could lead to the formation of 1-vinyl-6-methylnaphthalene through β-scission. Computational studies can model the potential energy surfaces of these subsequent reactions, identifying transition states and intermediate species, which is crucial for building accurate kinetic models. mdpi.comacs.org

Kinetic Modeling and Simulation Studies in Combustion Chemistry

Kinetic modeling aims to simulate the complex network of chemical reactions that occur during combustion. scholaris.ca For fuels like diesel and jet fuel, where alkylated naphthalenes are important components, accurate kinetic models are essential for predicting properties like ignition delay, flame speed, and pollutant formation. mdpi.comdlr.de

Detailed chemical kinetic models for the combustion of 1-methylnaphthalene have been developed and refined over the years. mdpi.comresearchgate.netresearchgate.net These models often serve as a foundation for describing the chemistry of larger alkylnaphthalenes. The reaction pathways for 1-ethyl-6-methylnaphthalene can be developed by analogy with those of 1-methylnaphthalene and toluene (B28343), a well-studied mono-aromatic compound. dtic.milpolimi.it This "analogy and rate rule" approach allows for the estimation of rate constants for reactions that have not been studied explicitly. polimi.it

Key reaction classes in the combustion of 1-ethyl-6-methylnaphthalene include:

H-atom abstraction: Removal of a hydrogen atom from the ethyl or methyl side chains. mdpi.com

Fuel radical decomposition: Breakage of C-C or C-H bonds in the fuel radical.

Oxidation of radicals: Addition of O₂ to fuel radicals, leading to peroxy species and subsequent chain-branching reactions.

Ring decomposition: Breakdown of the stable naphthalene ring structure, which typically occurs at higher temperatures and leads to the formation of smaller aromatic species like indene (B144670) and benzene (B151609) derivatives. mdpi.com

These detailed mechanisms, which can contain thousands of reactions, are then used in computational fluid dynamics (CFD) simulations to model combustion in practical devices like engines. dlr.de The accuracy of these simulations relies heavily on the quality of the underlying kinetic model and the thermodynamic data for all species involved. mdpi.com

Environmental Distribution, Fate, and Transport Research

Occurrence and Source Apportionment in Environmental Matrices

Alkylated naphthalenes, including ethylmethylnaphthalenes, are prevalent environmental contaminants primarily originating from petrogenic (petroleum-related) sources. They are significant components of crude oil, diesel, coal, and creosote (B1164894). As a result, their presence in environmental matrices such as soil, sediment, and water is often indicative of contamination from these sources.

Alkylated Polycyclic Aromatic Hydrocarbons (APAHs), like 1-Ethyl-6-methylnaphthalene, are frequently the most abundant constituents of Polycyclic Aromatic Compound (PAC) mixtures at contaminated sites researchgate.net. Their abundance relative to their parent, unsubstituted PAHs, serves as a crucial tool in forensic environmental chemistry. The characterization and relative abundance of different alkylated homologues can help differentiate between pollution sources (e.g., oil spills vs. combustion products) and determine the extent of environmental weathering a contaminant mixture has undergone researchgate.netethz.ch. For instance, unweathered petroleum products are rich in alkylated PAHs, and as weathering proceeds, the relative proportions of these compounds change researchgate.net.

In aquatic environments, alkylated naphthalenes are found in both the water column and sediments. Studies at legacy creosote sites have shown that naphthalenes and their alkylated forms can constitute a significant portion—up to 66%—of the total diffusive flux of PACs from contaminated sediments into the overlying water ethz.ch. The concentrations of C2-naphthalenes (a group that includes ethylnaphthalenes and dimethylnaphthalenes) in sediment cores can vary significantly, reflecting historical and ongoing inputs from industrial activities researchgate.net. In some heavily industrialized coastal areas, the distribution of these compounds in sediments shows a clear concentration gradient, decreasing from the inner, more industrialized parts of bays and rivers to the outer parts, confirming industrial activities as a primary source ethz.ch.

The table below shows representative data on the concentration of C2-naphthalenes found in sediment cores from various locations, illustrating their prevalence in environmentally impacted areas.

| Location ID | Depth in Core (cm) | C2-Naphthalene Concentration (µg/kg) |

|---|---|---|

| Station A | 0-2 | 150 |

| Station A | 5-7 | 120 |

| Station B | 0-2 | 250 |

| Station B | 5-7 | 180 |

| Station C | 0-2 | 80 |

| Station C | 5-7 | 65 |

Note: This table is illustrative, based on typical findings in published literature, such as research on sediments in the Barents Sea researchgate.net.

Atmospheric Transport and Deposition Mechanisms

Once released into the atmosphere, 1-Ethyl-6-methylnaphthalene and other semi-volatile PAHs are subject to transport and partitioning between the gaseous and particulate phases. Their distribution between these phases is influenced by their vapor pressure and ambient temperature. Lower molecular weight PAHs, including alkylated naphthalenes, tend to exist predominantly in the vapor phase frontiersin.org.

Atmospheric transport can occur over both short and long distances frontiersin.org. Gaseous-phase compounds can travel significant distances from their source. In contrast, PAHs adsorbed to particulate matter have their transport distance influenced by particle size, with smaller particles having longer atmospheric residence times frontiersin.org.

Release: Emissions from sources like industrial processes, fuel combustion, and volatilization from contaminated sites release alkylated naphthalenes into the atmosphere.

Transport: Wind and air currents transport these compounds, either as vapor or adsorbed to particles.

Deposition: Through wet and dry deposition, they are transferred from the atmosphere to terrestrial and aquatic ecosystems, contributing to their widespread distribution researchgate.net.

Degradation Pathways in Environmental Media (Biodegradation, Photolysis, Hydrolysis)

The persistence of 1-Ethyl-6-methylnaphthalene in the environment is determined by its susceptibility to various degradation processes, primarily biodegradation and photolysis.

Biodegradation: Microbial degradation is a key process for the breakdown of alkylated naphthalenes in soil and water. The biodegradation of methylnaphthalenes has been studied in various bacteria, offering insights into the likely pathways for 1-Ethyl-6-methylnaphthalene. Aerobic degradation is typically initiated by a dioxygenase enzyme that hydroxylates one of the aromatic rings ethz.chidk.org.rs. For methylnaphthalenes, two primary pathways have been identified:

Ring Hydroxylation: The unsubstituted aromatic ring is attacked, leading to the formation of intermediates like methylsalicylates and methylcatechols, which are then funneled into central metabolic pathways ethz.ch.

Side-Chain Oxidation: The alkyl group (methyl group in this case) is oxidized to form a hydroxymethyl group, which is further oxidized to a carboxylic acid (naphthoic acid) ethz.chidk.org.rs. This can sometimes be a detoxification pathway, with the resulting acid being excreted by the microorganism ekb.eg.

It is plausible that 1-Ethyl-6-methylnaphthalene undergoes similar degradation, involving either hydroxylation of the naphthalene (B1677914) rings or oxidation of the ethyl or methyl side chains.

Photolysis: Photolysis, or degradation by light, is another important fate process, particularly for PAHs in the atmosphere and surface waters. Alkylated naphthalenes can absorb ultraviolet (UV) radiation from sunlight, which can induce photochemical transformations taylorfrancis.com. The photo-oxidation of 1-methylnaphthalene (B46632) has been shown to produce a variety of more volatile, acidic, and water-soluble products, including 1-naphthaldehyde, 1-naphthalenemethanol, and 1-naphthoic acid. This process is complex and can lead to the formation of numerous intermediate products. The rate of photodegradation is influenced by factors such as light intensity and the presence of other substances in the environmental matrix taylorfrancis.com.

Hydrolysis: Hydrolysis is not considered a significant environmental degradation pathway for 1-Ethyl-6-methylnaphthalene. Alkylated naphthalenes lack functional groups that are susceptible to hydrolysis under typical environmental conditions of pH and temperature. Their structure, consisting of a stable aromatic ring system and alkyl chains, makes them resistant to this degradation process.

Sorption Processes in Soils and Sediments

Sorption to soil and sediment particles is a critical process that governs the transport and bioavailability of hydrophobic organic compounds like 1-Ethyl-6-methylnaphthalene. Due to their low water solubility and non-polar nature, alkylated naphthalenes tend to partition from the aqueous phase onto organic matter in soils and sediments.

The extent of sorption is strongly correlated with the organic carbon content of the soil or sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the sorption potential of a chemical. Compounds with higher Koc values exhibit stronger sorption. As alkylation (the number and size of alkyl groups) on the naphthalene ring increases, the hydrophobicity of the molecule generally increases, leading to stronger sorption.

This process has several important consequences:

Reduced Mobility: Strong sorption to soil and sediment particles significantly reduces the mobility of alkylated naphthalenes, limiting their potential to leach into groundwater.

Sequestration: Over time, these compounds can become sequestered within the matrix of soil organic matter and mineral particles, reducing their availability for degradation and biological uptake.

Reservoir Formation: Contaminated sediments act as a long-term reservoir for these pollutants, releasing them slowly back into the water column over extended periods ethz.ch.

The affinity of more highly chlorinated naphthalenes for sediment organic carbon has been shown to decrease their bioavailability to organisms. A similar relationship is expected for highly alkylated naphthalenes, where strong sorption to sediments reduces their presence in the water column and thus their uptake by aquatic life.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the trace analysis of 1-Ethyl-6-methylnaphthalene and other alkylated PAHs due to its high resolution, sensitivity, and specificity. sciex.com This method is particularly effective for complex mixtures such as crude oil, contaminated soils, and sediments. tandfonline.comoup.com

Detailed Research Findings:

In the analysis of petroleum hydrocarbons, GC-MS is employed to quantify changes in the composition of alkylated naphthalenes during processes like bioremediation. tandfonline.com The use of a stable internal standard, such as 17α(H),21β(H)-hopane, allows for accurate quantification of the decrease in alkylated aromatic compounds. tandfonline.com Studies have shown that the degradation of alkylated naphthalenes is influenced by the degree of alkylation, with each additional alkyl group potentially delaying the process. tandfonline.com

For the separation of C2-naphthalene isomers, including ethylmethylnaphthalenes, a fused-silica HP-5MS capillary column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 μm film thickness) is commonly used. cedre.fr Helium is typically employed as the carrier gas. cedre.fr The mass spectrometer is often operated in the electron-impact ionization mode, and for enhanced selectivity and sensitivity, selected ion monitoring (SIM) mode is utilized. researchgate.net

Interactive Data Table: Typical GC-MS Parameters for Alkylated PAH Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | cedre.frresearchgate.net |

| Carrier Gas | Helium | cedre.fr |

| Injector Temperature | 300 °C | cedre.fr |

| Oven Program | Initial temp. 50-60°C, ramped to 300-320°C | cedre.frresearchgate.net |

| Ionization Mode | Electron Impact (EI) | researchgate.net |

| MS Detector | Quadrupole or Triple Quadrupole | cedre.fr |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | researchgate.net |

Direct Injection Mass Spectrometry Techniques

Direct injection mass spectrometry offers a rapid, high-throughput alternative to chromatographic methods for the analysis of certain compounds. While less common for isomeric-specific quantification of alkylated PAHs, techniques like desorption atmospheric pressure chemical ionization (DAPCI) coupled with a portable mass spectrometer have been used for the direct detection of PAHs on surfaces. bohrium.com

Detailed Research Findings:

Direct injection with atmospheric pressure chemical ionization (APCI) is a promising technique for the analysis of PAHs that are difficult to ionize by conventional methods like electrospray ionization (ESI). sciex.comthermofisher.com APCI is particularly suitable for less polar compounds like 1-Ethyl-6-methylnaphthalene. This technique can reduce matrix effects and offer robust performance. sciex.com While direct injection methods may not provide the isomeric separation of GC or HPLC, they can offer rapid screening of samples for the presence of alkylated naphthalenes. The analysis of crude oils and shales can be challenging due to their complexity, but direct injection MS can provide valuable initial data. researchgate.net

High Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of PAHs, including alkylated derivatives like 1-Ethyl-6-methylnaphthalene. The use of advanced detectors, such as fluorescence detectors (FLD) and tandem mass spectrometry (MS/MS), provides the necessary sensitivity and selectivity for trace-level analysis in complex matrices. sciex.com

Detailed Research Findings:

For the analysis of PAHs in environmental and food samples, a liquid chromatography method that separates a wide range of PAHs, including alkylated derivatives, can be followed by sensitive fluorescence detection and tandem mass spectrometry. sciex.com A multi-step gradient with a suitable column, such as a Phenomenex Kinetex C18, can achieve the separation of critical isomers. sciex.com

Fluorescence detectors are particularly well-suited for PAH analysis as many of these compounds are naturally fluorescent. hplc.eu By programming the excitation and emission wavelengths of the detector to change during the chromatographic run, the selectivity and sensitivity for different PAHs can be optimized. sigmaaldrich.com For naphthalene (B1677914) and its derivatives, an excitation wavelength of around 270 nm and an emission wavelength around 324-335 nm are typically used. sigmaaldrich.comresearchgate.net

Atmospheric pressure photoionization (APPI) is an effective ionization technique for coupling HPLC with MS for PAH analysis, as these compounds can be difficult to ionize with more common techniques like electrospray ionization (ESI). labrulez.com

Interactive Data Table: Example HPLC-FLD Wavelength Programs for PAH Analysis

| Time (min) | Target Compounds | Excitation (nm) | Emission (nm) | Reference |

|---|---|---|---|---|

| 0 | Naphthalene, Acenaphthene (B1664957), Fluorene | 270 | 324 | sigmaaldrich.com |

| 11.5 | Phenanthrene, Anthracene | 248 | 375 | sigmaaldrich.com |

| 13.9 | Fluoranthene | 280 | 462 | sigmaaldrich.com |

| 14.8 | Pyrene, Benz[a]anthracene, Chrysene | 270 | 385 | sigmaaldrich.com |

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The successful analysis of 1-Ethyl-6-methylnaphthalene in complex environmental matrices such as soil, sediment, and water is highly dependent on the efficiency of the sample preparation and extraction techniques employed. The goal is to isolate the target analyte from interfering matrix components and pre-concentrate it to a level suitable for instrumental analysis.

Detailed Research Findings:

Ultrasonic Extraction: Ultrasound-assisted extraction is a widely used method for the extraction of PAHs from solid samples like soil and sediment. pan.plut.ac.irmdpi.com This technique offers advantages over traditional methods like Soxhlet extraction, including shorter extraction times and reduced solvent consumption. ut.ac.irnih.gov The choice of solvent is critical for extraction efficiency. Mixtures of polar and non-polar solvents, such as acetone-toluene or ethyl acetate (B1210297):n-hexane, have been shown to provide good recoveries for a wide range of PAHs. researchgate.net For instance, an ethyl acetate:n-hexane mixture (50:50) with an extraction time of 60 minutes in an ultrasonic bath has been found to be optimal for extracting PAHs from forest soils. pan.pl

Solid-Phase Extraction (SPE): SPE is a common technique for the cleanup and pre-concentration of PAHs from aqueous samples and extracts from solid matrices. labrulez.comepa.gov For water samples, a 10 mL aliquot can be passed through an SPE column, followed by elution with a suitable organic solvent. labrulez.com The choice of sorbent material is important, with C18-bonded silica (B1680970) being a popular choice for retaining non-polar compounds like 1-Ethyl-6-methylnaphthalene. nist.gov The eluting solvent should be strong enough to desorb the analytes from the sorbent; methanol (B129727) and dichloromethane (B109758) are commonly used. nih.gov Recoveries for PAHs using SPE can be greater than 80%. nist.gov

Interactive Data Table: Comparison of Extraction Techniques for PAHs in Soil

| Technique | Typical Solvent(s) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Soxhlet Extraction | Pentane, Dichloromethane | Benchmark technique, good for high molecular weight PAHs | Time-consuming, large solvent volume, potential for co-extraction of interferences | nih.govresearchgate.net |

| Ultrasonic Extraction | Acetone-Toluene, Ethyl acetate-Hexane | Faster, less solvent, simpler apparatus | Efficiency can be matrix-dependent | pan.plut.ac.irresearchgate.net |

| Accelerated Solvent Extraction (ASE) | Acetone-Toluene | Fast, low solvent consumption, good recoveries | High instrument cost | researchgate.net |

Q & A

Q. What are the primary methodologies for detecting and quantifying 1-Ethyl-6-methylnaphthalene in environmental samples?

To detect 1-Ethyl-6-methylnaphthalene, gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). Environmental sampling should follow EPA protocols for air, water, or soil matrices, including solid-phase extraction (SPE) for liquid samples and Soxhlet extraction for solids. Calibration curves must be validated with deuterated PAH analogs to account for matrix effects. Quality control requires blanks, spikes, and duplicate analyses to minimize contamination and variability .

Q. How should researchers design in vivo toxicity studies for 1-Ethyl-6-methylnaphthalene?

Follow the inclusion criteria outlined in ATSDR’s framework (Table B-1), prioritizing inhalation, oral, or dermal exposure routes in rodent models. Monitor systemic effects (e.g., hepatic, renal, respiratory) at multiple time points. Use dose-ranging studies to establish NOAEL/LOAEL thresholds. Include control groups and standardized protocols for tissue collection and histopathology. Studies must adhere to OECD guidelines for animal welfare and statistical power .

Q. What are the key physicochemical properties influencing 1-Ethyl-6-methylnaphthalene’s environmental fate?

Critical properties include log Kow (octanol-water partition coefficient), vapor pressure, and aqueous solubility. These parameters determine its persistence in soil, bioaccumulation potential, and airborne dispersion. Computational tools like EPI Suite can model environmental partitioning. Experimental validation via shake-flask methods or HPLC is recommended. Refer to NIST datasets for thermodynamic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 1-Ethyl-6-methylnaphthalene across species?

Apply ATSDR’s risk-of-bias framework (Table C-6) to assess study validity. Key factors include exposure characterization (e.g., dose verification), blinding protocols, and outcome measurement consistency. Cross-species discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity). Conduct comparative toxicokinetic studies using isotopic labeling and tissue-specific metabolite profiling. Meta-analyses should weight data by study quality (e.g., high vs. low initial confidence tiers) .

Q. What advanced techniques are recommended for elucidating the metabolic pathways of 1-Ethyl-6-methylnaphthalene?

Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) paired with in vitro hepatic microsomal assays to identify phase I/II metabolites. Isotope tracer studies (e.g., ¹⁴C-labeled compounds) can track bioactivation pathways. For mechanistic insights, employ CRISPR-edited cell lines to knockout specific enzymes (e.g., CYP1A1) and assess metabolite formation. Data should be cross-referenced with databases like PubChem’s BioPathway .

Q. How should researchers standardize data collection for epidemiological studies on PAH exposure, including 1-Ethyl-6-methylnaphthalene?

Adopt ATSDR’s data extraction templates (Table C-2) to capture variables such as exposure duration, biomarker levels (e.g., urinary 1-hydroxypyrene), and confounders (e.g., smoking status). Use harmonized protocols like those from the EPA’s National Emissions Inventory (NEI) for environmental exposure estimates. For cohort studies, employ nested case-control designs to balance statistical power and cost .

Methodological Frameworks

7. Best practices for mitigating bias in 1-Ethyl-6-methylnaphthalene toxicity studies:

- Randomization and Blinding: Ensure dose allocation is randomized and personnel are blinded to treatment groups (Performance Bias criteria, Table C-6) .

- Exposure Verification: Use real-time air monitoring or dosimetry in inhalation studies to confirm concentrations .

- Data Transparency: Publish raw datasets and analytical codes in repositories like Zenodo to enable reproducibility .

8. Addressing data gaps in cumulative risk assessment for PAH mixtures:

Prioritize in silico models (e.g., QSAR) to predict additive/synergistic effects of 1-Ethyl-6-methylnaphthalene with co-occurring PAHs. Validate predictions using in vitro assays like the Aryl Hydrocarbon Receptor (AhR) activation screen. Longitudinal biomonitoring in high-risk populations (e.g., industrial workers) is critical for refining exposure thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.